molecular formula C14H15NO2 B12046819 Benzyl 3,4-dimethyl-1H-pyrrole-2-carboxylate CAS No. 954-92-7

Benzyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B12046819
CAS No.: 954-92-7
M. Wt: 229.27 g/mol
InChI Key: JVVPVNRWUFOIEO-UHFFFAOYSA-N
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Description

Benzyl 3,4-dimethyl-1H-pyrrole-2-carboxylate (CAS: 954-92-7) is a pyrrole derivative with the molecular formula C₁₄H₁₅NO₂ and a molecular weight of 229.279 g/mol . The compound features a pyrrole ring substituted with methyl groups at the 3- and 4-positions and a benzyl ester at the 2-position. It is synthesized via transesterification of ethyl pyrrole carboxylate with benzyl alcohol in the presence of sodium, yielding an 85% purified product after chromatographic separation .

Key applications include its role as a precursor in porphyrinoid synthesis and functionalized heterocyclic systems, leveraging its reactive ester group for further derivatization .

Properties

CAS No.

954-92-7

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

benzyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C14H15NO2/c1-10-8-15-13(11(10)2)14(16)17-9-12-6-4-3-5-7-12/h3-8,15H,9H2,1-2H3

InChI Key

JVVPVNRWUFOIEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1C)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Paal-Knorr Synthesis for Pyrrole Core Construction

The Paal-Knorr pyrrole synthesis remains a cornerstone for constructing substituted pyrroles. This method involves cyclocondensation of 1,4-diketones with primary amines or ammonium salts. For benzyl 3,4-dimethyl-1H-pyrrole-2-carboxylate, the diketone precursor must incorporate methyl groups at positions corresponding to the 3 and 4 carbons of the pyrrole.

A plausible diketone precursor is 3-methyl-2,5-hexanedione , which cyclizes in the presence of ammonium acetate to yield 3,4-dimethyl-1H-pyrrole. Subsequent oxidation or carboxylation at position 2 introduces the carboxylic acid moiety. While direct carboxylation is challenging, an alternative approach involves using ethyl acetoacetate in a modified Hantzsch synthesis, where β-keto esters react with ammonia to form pyrrole-2-carboxylates. For instance, ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (a structural analog) is synthesized via alkylation of the parent pyrrole carboxylate.

Esterification Strategies

Direct Esterification of Pyrrole-2-Carboxylic Acid

Conversion of pyrrole-2-carboxylic acid to its benzyl ester is achievable through acid-catalyzed esterification. Reacting the carboxylic acid with benzyl alcohol in the presence of concentrated sulfuric acid or p-toluenesulfonic acid under reflux yields the ester. However, this method risks side reactions, such as ring sulfonation, due to the pyrrole’s sensitivity to strong acids.

A milder alternative employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. For instance, saponification of ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate followed by DCC-mediated coupling with benzyl alcohol produces the benzyl ester in high yield. This approach minimizes degradation of the pyrrole ring and is widely used in peptide synthesis.

Transesterification of Alkyl Esters

Transesterification offers a solvent-efficient pathway. Ethyl or methyl esters react with benzyl alcohol under basic or acidic conditions to exchange alkoxy groups. In a representative procedure, ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is heated with benzyl alcohol and a catalytic amount of sodium methoxide in toluene, yielding the benzyl ester via nucleophilic acyl substitution.

Analytical Characterization and Optimization

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms successful synthesis. For example, the 1H NMR spectrum of ethyl 3,5-dimethyl-1-propyl-1H-pyrrole-2-carboxylate exhibits characteristic signals:

  • A singlet at δ 5.74 ppm for the pyrrole proton.

  • Quartets and triplets for ethyl and propyl groups.
    Similar patterns are expected for the benzyl ester, with aromatic protons resonating at δ 7.3–7.5 ppm and a singlet for the benzyl methylene group.

Reaction Optimization

Key parameters influencing yield include:

  • Temperature : Alkylation reactions proceed optimally at 25–40°C.

  • Base Selection : Potassium hydroxide in DMSO facilitates efficient N-alkylation.

  • Catalyst Loading : Palladium catalysts (e.g., Pd(PPh3)4) at 5–10 mol% enable effective cross-coupling.

Challenges and Alternative Approaches

Regioselectivity in Pyrrole Substitution

Achieving 3,4-dimethyl substitution requires precise control during cyclization. Competing pathways may yield 3,5-dimethyl isomers, necessitating chromatographic purification. Directed ortho-metalation strategies could enhance regioselectivity but remain unexplored for this compound.

Stability Considerations

The pyrrole ring is prone to electrophilic attack and oxidation. Storage under inert atmosphere and avoidance of strong oxidizers are critical. Benzyl esters, while stable under basic conditions, hydrolyze in acidic media, complicating long-term storage.

Industrial and Scalability Perspectives

Large-scale synthesis prioritizes cost-effectiveness and minimal purification. Continuous flow reactors improve heat transfer and reaction control for exothermic steps like alkylation. Green chemistry principles advocate for replacing DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3,4-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aromatic nature of the pyrrole ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed under controlled conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated derivatives of the pyrrole ring.

Scientific Research Applications

While comprehensive data tables and well-documented case studies regarding specific applications of "Benzyl 3,4-dimethyl-1H-pyrrole-2-carboxylate" are not available within the provided search results, the following information can be reported:

General Information
this compound is a pyrrole derivative with a molecular formula of C14H15NO2C_{14}H_{15}NO_2 and a molecular weight of 229.27400 . It is also known as 1H-Pyrrole-2-carboxylic acid, 3,4-dimethyl-, phenylmethyl ester .

Synthesis and Chemical Reactions
Pyrrole-2-carboxylates, in general, are useful as precursors in synthesis . For example, benzyl 3,5-dimethyl-4-phenyl-1H-pyrrole-2-carboxylate can be created through a series of reactions involving BOC protection, Suzuki coupling, and TFA treatment .

Potential Applications

  • MmpL3 Inhibitors: Pyrrole-2-carboxamides have exhibited anti-TB activity and low cytotoxicity . Researchers designed novel MmpL3 inhibitors with a pyrrole-2-carboxamide scaffold that exhibited potent anti-TB activity .
  • ERK5 Inhibitors: Substituted 4-benzoyl-1H-pyrrole-2-carboxylic acids can be synthesized and used as ERK5 inhibitors .
  • Pharmaceutical building block: Derivatives of pyrrole-2-carboxaldehyde have been isolated from fungi, plants, and seeds .

Mechanism of Action

The mechanism of action of Benzyl 3,4-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, its derivatives have been shown to inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrole Core

Table 1: Substituent Effects on Molecular Properties
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Benzyl 3,4-dimethyl-1H-pyrrole-2-carboxylate 3,4-dimethyl; 2-benzyl ester C₁₄H₁₅NO₂ 229.28 Precursor for porphyrinoids; high reactivity of ester group
Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate 3,4-dimethyl; 2-ethyl ester C₉H₁₃NO₂ 167.20 Monoclinic crystal system (P2₁/c); used in coordination chemistry
Ethyl 5-((E)-hydrazinylidene)methyl-3,4-dimethyl-1H-pyrrole-2-carboxylate 3,4-dimethyl; 5-hydrazone C₁₇H₁₉N₃O₄ 329.36 Forms hydrogen-bonded layers; exhibits π–π stacking interactions
Ethyl 4-formyl-1H-pyrrole-2-carboxylate 4-formyl; 2-ethyl ester C₈H₉NO₃ 167.16 Higher electrophilicity due to aldehyde group; used in Schiff base synthesis

Key Observations :

  • Ester Group Influence: Replacing benzyl with ethyl (e.g., Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate) reduces steric bulk, enhancing crystallinity (monoclinic system, Z = 4) . Benzyl esters, however, improve solubility in aromatic solvents.
  • Functional Group Effects : The hydrazone derivative (Ethyl 5-((E)-hydrazinylidene)methyl-...) exhibits intermolecular N–H⋯O and O–H⋯N hydrogen bonds, enabling layered crystal packing . In contrast, the formyl group in Ethyl 4-formyl-... increases reactivity toward nucleophiles, facilitating condensation reactions .

Key Observations :

  • The carbamoyl derivative (Benzyl 5-(N,N-dimethylcarbamoyl)-...) demonstrates enhanced stability under acidic conditions due to electron-withdrawing effects, making it suitable for multi-step syntheses .
  • Ethyl esters (e.g., Ethyl 3,4-dimethyl-...) are preferred in coordination chemistry due to their smaller size and compatibility with polar solvents .

Crystallographic and Supramolecular Features

Table 3: Structural Comparisons
Compound Crystal System Space Group Unit Cell Parameters (Å, °) Intermolecular Interactions
This compound Not reported Likely π–π stacking (benzyl group)
Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate Monoclinic P2₁/c a = 7.7485, b = 7.0611, c = 17.2167, β = 95.103° N–H⋯O hydrogen bonds forming C(5) motifs
Ethyl 5-((E)-hydrazinylidene)methyl-... Monoclinic O–H⋯O and N–H⋯O bonds; π–π interactions

Key Observations :

  • The absence of crystallographic data for the benzyl derivative suggests challenges in crystallization due to the bulky benzyl group.
  • Ethyl derivatives exhibit well-defined hydrogen-bonding networks, critical for stabilizing crystal lattices .

Q & A

Q. Q1. What is the standard synthetic route for Benzyl 3,4-dimethyl-1H-pyrrole-2-carboxylate, and how is the product purified?

The compound is synthesized via a two-step procedure:

Chlorination : 5-((Phenoxy)carbonyl)-3,4-dimethyl-1H-pyrrole-2-carboxylic acid is treated with sulfuryl chloride (SO₂Cl₂) at 40–45°C for 30 minutes to form an intermediate acyl chloride.

Amination : The intermediate is dissolved in anhydrous benzene and reacted with dimethylamine gas for 10 minutes, followed by 2 hours of stirring. Post-reaction, the organic layer is washed sequentially with water, dilute acetic acid, and brine. The crude product is purified via silica gel chromatography, yielding 85.1% of the target compound as a yellow oil .

Key Purification Insights : Silica gel chromatography with hexane/ethyl acetate gradients effectively resolves polar byproducts. Monitoring via TLC ensures minimal decomposition of the acid-sensitive pyrrole core .

Advanced Synthesis: Cross-Coupling Optimization

Q. Q2. How can low yields in Sonogashira coupling reactions involving pyrrole derivatives be mitigated?

In the synthesis of ethyne-bridged pyrrole analogs (e.g., Dibenzyl 3,3′,4,4′-tetramethyl-5,5′-(ethynediyl)bis(pyrrole-2-carboxylate)), Sonogashira coupling between iodopyrroles and alkynes often yields ≤54% due to steric hindrance and competing side reactions. Optimization strategies include:

  • Catalyst Tuning : Pd(PPh₃)₂Cl₂/CuI systems enhance reactivity for electron-deficient pyrrole substrates .
  • Solvent and Base Selection : Acetonitrile with DBU (1,8-diazabicycloundec-7-ene) improves deprotonation of terminal alkynes .
  • Moisture Control : Trace water (40 molar equivalents) stabilizes the catalytic cycle, reducing Pd black formation .

Basic Structural Characterization

Q. Q3. What spectroscopic and crystallographic methods confirm the structure of this compound?

  • 1H/13C NMR : Key signals include the benzyl ester group (δ ~7.3–7.4 ppm for aromatic protons; δ ~170 ppm for carbonyl carbons) and pyrrole methyl groups (δ ~2.2–2.5 ppm for protons; δ ~10–15 ppm for carbons) .
  • Mass Spectrometry (MS) : ESI-MS or EI-MS confirms the molecular ion peak (e.g., m/z 365.2 for related derivatives) .
  • X-ray Crystallography : Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 7.7485 Å, b = 7.0611 Å, c = 17.2167 Å, and β = 95.103°. Hydrogen-bonding networks (N–H···O) stabilize the lattice .

Advanced Computational Analysis

Q. Q4. How can density functional theory (DFT) predict the electronic properties of substituted pyrroles?

DFT frameworks like the Lee-Yang-Parr (LYP) correlation functional calculate:

  • Electron Density Maps : Reveal charge localization at the pyrrole nitrogen and ester carbonyl groups, guiding reactivity predictions (e.g., electrophilic substitution at the α-position) .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps correlate with experimental UV-Vis spectra (e.g., λ_max at 351/399 nm for ethyne-bridged derivatives) .
  • Global Reactivity Descriptors : Electrophilicity indices (ω) derived from LYP computations rationalize substituent effects on reaction kinetics .

Data Contradictions and Mechanistic Insights

Q. Q5. How can researchers reconcile discrepancies in reaction yields for similar pyrrole derivatives?

For example, the 85.1% yield for benzyl ester formation vs. 54% for Sonogashira coupling :

  • Steric vs. Electronic Effects : Bulky substituents on pyrrole (e.g., iodides) hinder cross-coupling efficiency, while electron-withdrawing groups (esters) stabilize intermediates .
  • Workup Protocols : Chromatography vs. recrystallization (e.g., dichloromethane/hexane for dipyrrole-ethyne) impacts recovery rates .

Advanced Crystallographic Analysis

Q. Q6. What intermolecular interactions govern the crystal packing of pyrrole carboxylates?

  • Hydrogen Bonding : N–H···O interactions form R₂²(10) graph-set motifs, creating zig-zag chains along the [0 0 1] direction .
  • π-π Stacking : Parallel-displaced interactions between pyrrole rings (interplanar distance ~3.5 Å) contribute to lattice stability .
  • Software Tools : SHELXL refines disorder models for methyl/benzyl groups, while Olex2 visualizes thermal ellipsoids .

Mechanistic Studies

Q. Q7. What experimental methods elucidate reaction mechanisms for pyrrole functionalization?

  • In Situ Monitoring : UV-Vis spectroscopy tracks intermediates (e.g., Pd-alkyne complexes in Sonogashira reactions) .
  • Kinetic Isotope Effects (KIEs) : Deuterium labeling at the pyrrole N–H position quantifies proton transfer rates during amidation .
  • Control Experiments : Exclusion of Pd/Cu catalysts confirms radical-free pathways in halogenation steps .

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